PF-06291874

Catalog No.
S539164
CAS No.
1393124-08-7
M.F
C26H28F3N3O4
M. Wt
503.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-06291874

CAS Number

1393124-08-7

Product Name

PF-06291874

IUPAC Name

3-[[4-[(1S)-1-[3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenoxy]butyl]benzoyl]amino]propanoic acid

Molecular Formula

C26H28F3N3O4

Molecular Weight

503.5 g/mol

InChI

InChI=1S/C26H28F3N3O4/c1-4-5-22(18-6-8-19(9-7-18)25(35)30-11-10-23(33)34)36-21-12-16(2)24(17(3)13-21)32-15-20(14-31-32)26(27,28)29/h6-9,12-15,22H,4-5,10-11H2,1-3H3,(H,30,35)(H,33,34)/t22-/m0/s1

InChI Key

IBDYYOQKQCCSDP-QFIPXVFZSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PF-06291874; PF 06291874; PF06291874; PF-6291874; PF 6291874; PF6291874.

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C

Isomeric SMILES

CCC[C@@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C

The exact mass of the compound Glucagon receptor antagonists-4 is 503.2032 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-06291874 is a potent, non-peptide, and orally bioavailable antagonist of the human glucagon receptor (hGCGr). As a small molecule, it offers significant handling and administration advantages over peptide-based antagonists for investigating the role of glucagon signaling in glucose homeostasis and the pathophysiology of type 2 diabetes. Its development was focused on achieving favorable pharmacokinetic properties suitable for *in vivo* research, including a long half-life that supports once-daily dosing schedules.

In the class of small-molecule glucagon receptor (GCGr) antagonists, minor structural changes can dramatically alter performance, making direct substitution with analogs or alternative compounds unreliable for achieving reproducible results. Key procurement-critical attributes such as binding affinity, selectivity against the highly related glucagon-like peptide-1 receptor (GLP-1R), and oral bioavailability are not transferable between different molecules. Choosing a different antagonist without considering its specific, quantitatively defined properties can lead to off-target effects, poor *in vivo* exposure, or lower-than-expected efficacy, compromising experimental outcomes.

High Potency and Strong Selectivity Over GLP-1 Receptor

PF-06291874 demonstrates high-affinity binding to the human glucagon receptor (hGCGr) with a reported Ki of 14 nM. Crucially for targeted studies, it exhibits a 230-fold selectivity for the glucagon receptor over the closely related glucagon-like peptide-1 (GLP-1) receptor. This high degree of selectivity is a key differentiator from less optimized compounds, ensuring that observed biological effects can be confidently attributed to the antagonism of glucagon signaling.

Evidence DimensionReceptor Binding Affinity (Ki) and Selectivity
Target Compound DataKi = 14 nM (hGCGr)
Comparator Or BaselinehGLP-1 Receptor (Selectivity Ratio: 230-fold)
Quantified Difference230-fold greater selectivity for hGCGr vs. hGLP-1R
ConditionsIn vitro receptor binding assays.

High selectivity minimizes the risk of experimental artifacts from off-target effects on the GLP-1 receptor, ensuring cleaner, more interpretable data.

Favorable Pharmacokinetics for In Vivo Studies: Oral Activity and Long Half-Life

PF-06291874 was specifically designed for *in vivo* applications, demonstrating excellent oral bioavailability in preclinical species (rats and dogs). In human studies, it exhibits a pharmacokinetic profile suitable for once-daily oral dosing, with a half-life of approximately 19.7 to 22.7 hours. This contrasts sharply with peptide-based modulators of glucagon signaling, which typically require subcutaneous injection and may have much shorter half-lives.

Evidence DimensionElimination Half-Life (t1/2)
Target Compound Data~19.7–22.7 hours (in humans)
Comparator Or BaselinePeptide-based drugs (e.g., native GLP-1 t1/2 < 2 minutes)
Quantified DifferenceSignificantly longer half-life and oral route of administration compared to native peptides or many peptide analogs.
ConditionsHuman pharmacokinetic studies following oral administration.

The oral activity and long half-life simplify experimental design for chronic *in vivo* studies, reducing animal handling stress and providing consistent compound exposure with once-daily dosing.

Demonstrated In Vivo Efficacy: Dose-Dependent Reduction of Plasma Glucose

The biological activity of PF-06291874 is confirmed by its ability to lower plasma glucose in a dose-dependent manner. In a study with type 2 diabetes patients, 14 days of once-daily oral administration of PF-06291874 at a 150 mg dose resulted in a placebo-corrected decrease in fasting plasma glucose of 34.3 mg/dL. A separate 12-week study showed dose-dependent reductions in fasting plasma glucose ranging from -16.6 to -33.3 mg/dL. This provides direct evidence of target engagement and functional antagonism of the glucagon receptor *in vivo*.

Evidence DimensionChange in Fasting Plasma Glucose (FPG)
Target Compound Data-34.3 mg/dL (placebo-corrected) at 150 mg/day
Comparator Or BaselinePlacebo
Quantified DifferenceA statistically significant, dose-dependent reduction in FPG compared to placebo control.
ConditionsOral administration, once daily for 14 days, in patients with type 2 diabetes.

This confirms the compound reaches its target and exerts a measurable, dose-responsive biological effect, making it a reliable tool for studying the consequences of glucagon receptor blockade.

Chronic In Vivo Studies on Glucose Homeostasis

For preclinical research requiring sustained, long-term antagonism of the glucagon receptor. The compound's oral bioavailability and long half-life (~20 hours) make it suitable for once-daily oral gavage schedules, ensuring consistent target engagement while minimizing animal handling compared to injected, short-acting agents.

Isolating Glucagon-Specific Pathways in Metabolic Research

In cell-based or *in vivo* models where it is critical to distinguish the effects of glucagon receptor blockade from those of GLP-1 receptor modulation. The high (230-fold) selectivity of PF-06291874 allows for confident attribution of observed results to specific antagonism of the glucagon receptor.

Pharmacodynamic (PD) Models Requiring a Dose-Response Relationship

As a tool compound for establishing a dose-response or exposure-response relationship for glucagon receptor antagonism. Its demonstrated ability to produce dose-dependent reductions in plasma glucose provides a reliable and quantifiable pharmacodynamic endpoint for model validation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

503.20319087 Da

Monoisotopic Mass

503.20319087 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CGY4I8F278

Wikipedia

3-[[4-[(1S)-1-[3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenoxy]butyl]benzoyl]amino]propanoic acid

Dates

Last modified: 08-15-2023

Explore Compound Types